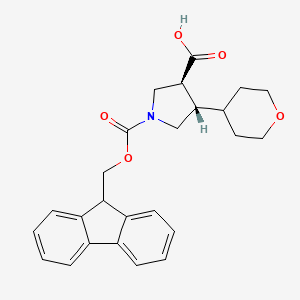

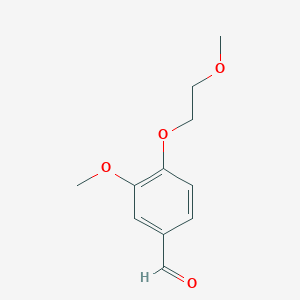

3-Methoxy-4-(2-methoxyethoxy)benzaldehyde

Übersicht

Beschreibung

“3-Methoxy-4-(2-methoxyethoxy)benzaldehyde” is a chemical compound with the CAS Number: 114991-70-7 . It has a molecular weight of 210.23 and its IUPAC name is this compound . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H14O4/c1-13-5-6-15-10-4-3-9 (8-12)7-11 (10)14-2/h3-4,7-8H,5-6H2,1-2H3 . This indicates that the compound has a benzene ring with methoxy and methoxyethoxy substituents .

Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its density is 1.1±0.1 g/cm^3 . The boiling point is 455.5±45.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 71.5±3.0 kJ/mol . The flash point is 198.4±28.8 °C .

Wissenschaftliche Forschungsanwendungen

Oxidation and Kinetics Studies

3-Methoxy-4-(2-methoxyethoxy)benzaldehyde, along with other methoxy-substituted benzaldehydes, has been studied in oxidation reactions. In one study, these compounds were oxidized by benzimidazolium fluorochromate in an aqueous acetic acid medium, leading to the formation of corresponding carboxylic acids. The study focused on understanding the kinetics and the mechanism of oxidation, revealing that the oxidation of all methoxy-substituted benzaldehydes proceeded via the same mechanism (Malik, Asghar, & Mansoor, 2016).

Enzyme Catalysis in Asymmetric C–C Bond Formation

The compound was also examined in the context of enzyme-catalyzed asymmetric C–C bond formation. Benzaldehyde lyase was used to catalyze the formation and cleavage of (R)-benzoin derivatives, and the study included optimizing the ratio of reactants and exploring different reaction systems to enhance efficiency and yield (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).

Spectroscopic and Structural Studies

Spectroscopic and structural studies have also featured this chemical. One study synthesized 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde and characterized it through various spectroscopic techniques, providing detailed insights into its structure and properties (Özay, Yıldız, Ünver, & Durlu, 2013).

Synthesis and Cytotoxicity Evaluation

The compound served as a starting material in the synthesis of amorfrutins A and B. These compounds were evaluated for their cytotoxicity, showing promising selective cytotoxicity for human tumor cell lines compared to non-malignant fibroblasts. This points to potential applications in cancer research and treatment (Brandes, Hoenke, Türk, Weber, Deigner, Al-Harrasi, & Csuk, 2020).

Nonlinear Optical Crystal Studies

In the field of optics, 3-methoxy-4-hydroxy-benzaldehyde (a closely related compound) has been recognized for its large second-order nonlinear optical susceptibility and good blue transparency. Studies have focused on the growth, morphology, and properties of these crystals, highlighting their potential in nonlinear optics (Salary, Lal, Wang, Aggarwal, & Penn, 1999).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-methoxy-4-(2-methoxyethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-13-5-6-15-10-4-3-9(8-12)7-11(10)14-2/h3-4,7-8H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPUZJCDDPDODF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[[2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2576593.png)

![1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2576594.png)

![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2576598.png)

![ethyl 3-{[(10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)acetyl]amino}benzoate](/img/structure/B2576599.png)

![2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2576604.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2576605.png)

![N-[4-(trifluoromethylsulfonylamino)phenyl]acetamide](/img/structure/B2576612.png)

![N-(3-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2576613.png)